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Compound of Interest

Compound Name: 2-Methyl-5-(methylthio)furan

Cat. No.: B085443

An In-depth Technical Guide to 2-Methyl-5-(methylthio)furan for Researchers and Drug
Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(methylthio)furan
(FEMA No. 3366), a significant sulfur-containing heterocyclic aroma compound. We delve into
the current scientific understanding of its discovery, its natural occurrence in thermally
processed foods, particularly coffee, and the complex chemical pathways that lead to its
formation. This document synthesizes information on its distinct organoleptic properties,
outlines established analytical methodologies for its detection, and proposes a plausible route
for its chemical synthesis. This guide is intended for researchers in flavor chemistry, food
science, and drug development who require a detailed understanding of this potent flavorant.

Introduction and Chemical Profile

2-Methyl-5-(methylthio)furan, also known by its IUPAC name 2-methyl-5-
(methylsulfanyl)furan, is a volatile organic compound recognized for its potent and complex
aroma profile.[1] It belongs to the furan chemical class, substituted with a methyl group at the
2-position and a methylthio (methylsulfanyl) group at the 5-position.[1] Its potent, low-threshold
aroma makes it a significant contributor to the sensory profile of various cooked and roasted
foods, even at trace concentrations. The compound is classified as a flavor enhancer or
flavoring agent by regulatory bodies and has been evaluated by the Joint FAO/WHO Expert
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Committee on Food Additives (JECFA), which concluded it poses no safety concern at current
levels of intake when used as a flavoring agent.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-5-(methylthio)furan is
presented in the table below. These properties are critical for understanding its behavior in food
matrices and for developing appropriate analytical methods.

Property Value Source(s)
Molecular Formula CeHsOS [3]
Molecular Weight 128.19 g/mol [11[3]
CAS Number 13678-59-6 [3]
Appearance I?alfz yellow to yellow clear )

liquid
Boiling Point 66.0 - 67.0 °C @ 23.00 mm Hg
Specific Gravity 1.055 - 1.059 @ 20°C [4]
Refractive Index 1.514 - 1.520 @ 20°C [4]

N Insoluble in water; soluble in
Solubility _ [4]
corn oil and ethanol

Sulfurous, roasted, onion,
i garlic, coffee, savory, with

Flavor Profile . [4]
horseradish and peppery

nuances

Discovery and Natural Occurrence

While a definitive publication detailing the initial discovery of 2-Methyl-5-(methylthio)furan is
not readily apparent in the literature, its characterization was established by the late 1970s. A
1977 study by Cederlund, Lantz, et al., on the ionization potentials of various furanthiols
provides an early, authoritative reference to the compound, indicating its synthesis and study
by that time.[5]
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The primary natural occurrence of 2-Methyl-5-(methylthio)furan is as a product of thermal
food processing. It is most famously associated with the aroma of coffee. Databases such as
FooDB and the Human Metabolome Database (HMDB) list it as a constituent of both Arabica
and Robusta coffee, formed during the roasting of the green coffee beans.[6] Although it is a
well-recognized component of coffee's volatile profile, the literature consistently notes that it
has been "detected, but not quantified."[6]

To provide a quantitative context for its presence, the table below summarizes the
concentration ranges of more abundant, structurally related furan derivatives found in coffee

products.
. Concentration
Compound Food Matrix Source(s)
Range (pg/kg)
Roasted Coffee
Furan 911 - 6,569 [51[7]
Beans
Roasted Coffee
2-Methylfuran 2-29,639 [7]
Beans
Furan Brewed Coffee <10 - 288 [5]
Brewed Coffee
2-Methylfuran 583 (mean) [8]
(Espresso)
2-Methylfuran Brewed Coffee (Filter) 172 (mean) [8]

Formation and Synthesis
Proposed Formation Mechanism in Foods

The formation of 2-Methyl-5-(methylthio)furan in food is intrinsically linked to the Maillard
reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars
and amino acids that occurs during heating. The specific precursors are believed to be a
source of the 2-methylfuran ring and a sulfur-donating compound.

The key precursors are:
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e C5/C6 Sugars (e.g., Ribose, Glucose): These provide the carbon backbone for the furan
ring.

 Sulfur-Containing Amino Acids (e.g., Cysteine, Methionine): These act as the sulfur donors.

The proposed pathway involves the following key stages:

o Amadori Rearrangement: A reducing sugar reacts with an amino acid to form a Schiff base,
which then rearranges to an Amadori compound.

o Degradation of the Amadori Compound: The Amadori compound degrades through pathways
like 1,2-enolization or 2,3-enolization to form various reactive intermediates, including
dicarbonyls.

o Strecker Degradation: The dicarbonyls react with other amino acids in a process called
Strecker degradation. This reaction is crucial as it generates key aroma compounds. When a
sulfur-containing amino acid like methionine is involved, it degrades to produce methanethiol
(CHsSH), a highly reactive sulfur compound.

e Furan Ring Formation: Concurrently, other sugar fragmentation and cyclization pathways
lead to the formation of 2-methylfuran.[9]

o Final Thiolation: The highly reactive methanethiol, generated from the Strecker degradation,
reacts with the 2-methylfuran intermediate or its precursors at the 5-position to yield the final
product, 2-Methyl-5-(methylthio)furan.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16569077/
https://www.benchchem.com/product/b085443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Maillard Reaction & Degradation

Reducing Sugar Proposed Maillard Reaction Pathway for 2-Methyl-5-(methylthio)furan.
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Caption: Proposed Maillard Reaction Pathway for 2-Methyl-5-(methylthio)furan.

Plausible Chemical Synthesis Pathway

While 2-Methyl-5-(methylthio)furan is commercially available from specialty chemical
suppliers, a specific, peer-reviewed laboratory synthesis protocol is not prominently featured in
the literature.[4][10] However, a plausible and efficient synthesis can be designed based on
established organic chemistry principles, starting from the readily available 2-methylfuran.

A likely approach involves the lithiation of 2-methylfuran followed by quenching with a sulfur

electrophile.
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Step-by-Step Protocol:

e Lithiation: 2-Methylfuran is treated with a strong base, typically n-butyllithium (n-BuLi), in an
anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C). The base
selectively deprotonates the most acidic proton on the furan ring, which is at the 5-position,
to form 5-methyl-2-furyllithium.

o Sulfur Quench: The resulting organolithium intermediate is then treated with an electrophilic
sulfur reagent. Dimethyl disulfide (DMDS, CH3SSCHs) is an ideal choice. The lithium anion
attacks one of the sulfur atoms, displacing a methanethiolate leaving group.

o Workup: The reaction is quenched with water or a saturated aqueous ammonium chloride
solution and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then
dried and concentrated under reduced pressure.

 Purification: The crude product can be purified by vacuum distillation or column
chromatography to yield pure 2-Methyl-5-(methylthio)furan.

Plausible synthesis of 2-Methyl-5-(methylthio)furan.

2-Methylfuran 1. n-BuLi, THF, -78°C 5-Methyl-2-furyllithium 2. (CH3)2s2 (DMDS) 2-Methyl-5-(methylthio)furan

Click to download full resolution via product page

Caption: Plausible synthesis of 2-Methyl-5-(methylthio)furan.

Analytical Methodology

The analysis of volatile and semi-volatile compounds like 2-Methyl-5-(methylthio)furan in
complex food matrices requires sensitive and selective techniques. The gold standard for this
application is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas
Chromatography-Mass Spectrometry (GC-MS).[11][12]

Self-Validating Experimental Protocol:
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e Sample Preparation:

o For solid samples (e.g., roasted coffee beans), cryogenically grind the sample to a fine,
homogenous powder to ensure representative sampling and release of volatiles.

o Weigh a precise amount of the homogenized sample (e.g., 1.0 g) into a 20 mL headspace
vial.

o Add a saturated sodium chloride solution (e.g., 5 mL) to increase the ionic strength of the
agueous phase, which enhances the partitioning of volatile nonpolar analytes into the
headspace.

o Spike the sample with a known amount of an appropriate internal standard (e.g., de-2-
methylfuran or another deuterated analog) to correct for matrix effects and variations in
extraction efficiency.

e HS-SPME Extraction:

o Equilibrate the sealed vial at a controlled temperature (e.g., 60°C) with agitation for a set
time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

o Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the
analytes. The choice of fiber is critical; a combination fiber like DVB/CAR/PDMS is
effective for a wide range of volatile compounds.

e GC-MS Analysis:

o Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in
splittess mode to ensure the complete transfer of analytes to the GC column.

o Separate the volatile compounds on a capillary column with a suitable stationary phase
(e.g., a mid-polarity phase like DB-5ms). A typical temperature program would start at
40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.

o Detect and identify the compounds using a mass spectrometer operating in electron
ionization (El) mode. Identification is achieved by comparing the retention time and the
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mass spectrum of the analyte with that of an authentic reference standard.

e Quantification:

o Quantify the target analyte by creating a calibration curve using the ratio of the peak area
of the analyte to the peak area of the internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085443?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

